1,1-Dicyclohexylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclohexylpropane is an organic compound with the molecular formula C15H28. It is also known by its systematic name, 1,1’-(1,1-Propanediyl)dicyclohexane . This compound consists of a propane backbone with two cyclohexyl groups attached to the first carbon atom. It is a colorless liquid at room temperature and is primarily used in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Dicyclohexylpropane can be synthesized through various methods. One common approach involves the alkylation of cyclohexane with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1,1-Dicyclohexylpropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexyl rings using reagents like bromine or chlorine under UV light.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium (Pd) catalyst
Substitution: Bromine (Br2), Chlorine (Cl2) under UV light
Major Products Formed:
Oxidation: Cyclohexanone, Cyclohexanol
Reduction: Cyclohexane derivatives
Substitution: Halogenated cyclohexyl compounds
Scientific Research Applications
1,1-Dicyclohexylpropane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexylpropane largely depends on the specific reactions it undergoes. In oxidation reactions, the compound’s cyclohexyl groups are converted into ketones or alcohols through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, saturating the carbon-carbon bonds. Substitution reactions involve the replacement of hydrogen atoms with halogen atoms, facilitated by UV light .
Comparison with Similar Compounds
1,3-Dicyclohexylpropane: Similar structure but with cyclohexyl groups attached to the third carbon atom.
Cyclohexane: A simpler structure with a single cyclohexyl ring.
1,1,3-Tricyclohexylpropane: Contains an additional cyclohexyl group compared to 1,1-Dicyclohexylpropane.
Uniqueness: this compound is unique due to its specific arrangement of cyclohexyl groups on the first carbon atom of the propane backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications .
Properties
CAS No. |
54934-91-7 |
---|---|
Molecular Formula |
C15H28 |
Molecular Weight |
208.38 g/mol |
IUPAC Name |
1-cyclohexylpropylcyclohexane |
InChI |
InChI=1S/C15H28/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h13-15H,2-12H2,1H3 |
InChI Key |
ROFWOEQFASWFTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CCCCC1)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.